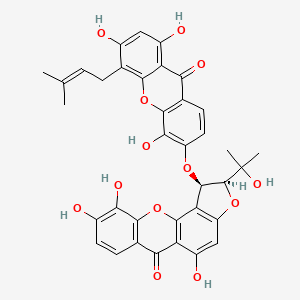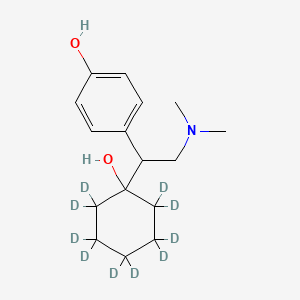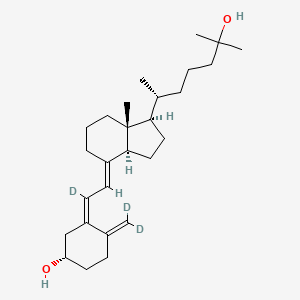
Bijaponicaxanthone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Bijaponicaxanthone C involves the dimerization of xanthones . Xanthone dimers are a widespread, structurally-diverse family of natural products . They feature an intriguing variety of linkages between the component xanthones . These synthetically elusive secondary metabolites are of great interest due to their broad array of bioactivities .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 670.62 g/mol . It contains multiple hydroxy groups and a unique xanthone core .Physical and Chemical Properties Analysis
This compound is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It has a molecular weight of 670.62 .Applications De Recherche Scientifique
A study identified Bijaponicaxanthone (referred to as compound 7 in the study) as one of the compounds isolated from the dried herb of Hypericum japonicum. This identification was made using column chromatography and spectral methods (Chen Haisheng, 2004).
Another research on Hypericum japonicum highlighted the isolation of a novel dimer xanthone, bijaponicaxanthone, along with other xanthones. This study also reported the coagulant activity of some compounds from H. japonicum in in vitro tests, suggesting potential medicinal applications (Q. Wu, S. P. Wang, L. Du, J. Yang, P. Xiao, 1998).
In a broader context, a study on rubraxanthone, a compound related to xanthones like Bijaponicaxanthone C, examined its inhibitory effects on platelet-activating factor (PAF) binding. This study contributes to understanding the structure-activity relationship of xanthones, which could include this compound (I. Jantan, M. Pisar, M. S. Idris, M. Taher, R. M. Ali, 2002).
A study on Cudratricusxanthone A, another xanthone, demonstrated its therapeutic potential in treating liver diseases due to its anti-inflammatory effects. This could suggest a similar potential for this compound in related fields (Yuri Lee, G. Jeong, Kyung-Min Kim, Wonhwa Lee, J. Bae, 2018).
The study "Anti-Helicobacter pylori xanthones of Garcinia fusca" reports on different xanthones' antibacterial activity against H. pylori, highlighting the potential medical applications of xanthones, which may be relevant to this compound (Jannarin Nontakham, Napaporn Charoenram, Wanchalerm Upamai, Malai Taweechotipatr, S. Suksamrarn, 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
Bijaponicaxanthone C is a natural compound that has been widely investigated for its promising cytotoxic activity
Mode of Action
It is known that many xanthone structures, including this compound, show promising biological activities . .
Biochemical Pathways
Xanthones, in general, have been found to exhibit various actions against breast, colon, and lung cancers, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt and MAPK
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone , which suggests it may have good bioavailability.
Result of Action
It is known that xanthones, including this compound, have shown promising cytotoxic activity . More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Analyse Biochimique
Biochemical Properties
It is known that xanthones, the class of compounds to which Bijaponicaxanthone C belongs, often interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the xanthone and the biomolecules it interacts with.
Cellular Effects
It has been suggested that xanthones can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Xanthones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
(1R,2S)-5,9,10-trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O13/c1-13(2)5-6-14-18(38)11-19(39)23-26(41)16-8-10-21(29(44)32(16)48-30(14)23)46-34-25-22(47-35(34)36(3,4)45)12-20(40)24-27(42)15-7-9-17(37)28(43)31(15)49-33(24)25/h5,7-12,34-35,37-40,43-45H,6H2,1-4H3/t34-,35+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMIGYRRSFIAEV-GPOMZPHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)OC4C(OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@H](OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of Bijaponicaxanthone C?
A1: this compound is a new bisxanthone isolated from the Hypericum japonicum plant. Its structure was determined to be 6-[1″,5″,6″-trihydroxy-2′′′-(β-hydroxy-β-methylethyl)-2′′′,3′′′-dihydrofuran(5′′′,4′′′,3″,4″)xanthone-3′′′-oxyl]- 1,3,5-trihydroxy-4-isoprenylxanthone []. Unfortunately, the provided abstract doesn't detail the molecular formula, weight, or spectroscopic data for this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









